![molecular formula C19H19N5O B2763023 4-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzonitrile CAS No. 2380077-42-7](/img/structure/B2763023.png)
4-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the one found in many important biomolecules like heme. Pyrrole rings are known to be a part of many biologically active compounds . The compound also contains a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms, like in many significant biomolecules such as DNA and RNA .
Applications De Recherche Scientifique
Histamine H4 Receptor Ligands
Studies have shown that derivatives of pyrimidine, similar to the specified chemical, have been synthesized and evaluated as ligands for the histamine H4 receptor (H4R), suggesting potential for anti-inflammatory and antinociceptive activities. These compounds have shown promise in vitro and in animal models, supporting the potential of H4R antagonists in treating pain and inflammation (Altenbach et al., 2008).
Materials Science
In materials science, pyridine and pyrimidine derivatives have been utilized in the synthesis of novel polyimides with pyridine moieties in their main chain. These materials exhibit good solubility, thermal stability, and mechanical properties, making them suitable for applications in high-performance polymers (Wang et al., 2006).
Coordination Chemistry
In coordination chemistry, pyridine-based ligands with pendant nitrile groups have been synthesized and their complexes with platinum group metals studied. These complexes demonstrate unique structural features, which could be relevant for catalysis and materials science applications (Sairem et al., 2012).
Supramolecular Chemistry
Research in supramolecular chemistry has led to the development of bifunctional aromatic N-heterocycles, balancing hydrogen-bond donors and acceptors. These compounds, including pyridine-aminopyrimidine derivatives, have been synthesized and characterized, indicating potential applications in molecular recognition and assembly (Aakeröy et al., 2007).
Anticancer Research
Pyrimidine derivatives have been explored for their antiproliferative activity against various cancer cell lines, suggesting their utility in the development of new anticancer agents. The structure-activity relationship studies have highlighted the importance of the pyrimidine core for biological activity (Otmar et al., 2004).
Antibacterial Activity
Pyridine and pyrimidine compounds have also been synthesized for evaluation against bacterial strains, showcasing significant antibacterial activity. This research contributes to the development of new antimicrobial agents to combat resistant bacterial infections (Rostamizadeh et al., 2013).
Propriétés
IUPAC Name |
4-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-13-6-18(22-12-21-13)23-8-16-10-24(11-17(16)9-23)19(25)15-4-2-14(7-20)3-5-15/h2-6,12,16-17H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGVOJLJKIIOST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC3CN(CC3C2)C(=O)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


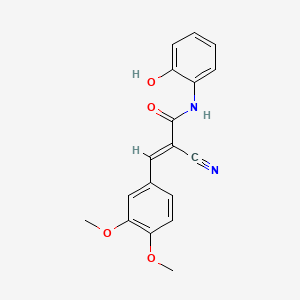

![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2762949.png)
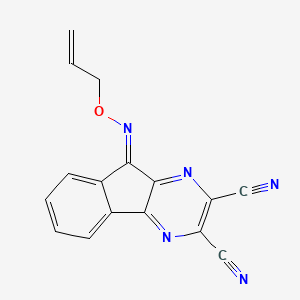
![1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2762951.png)
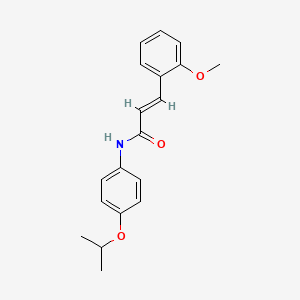
![N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2762956.png)
![N-(3-Ethoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2762957.png)
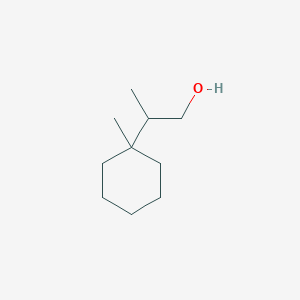

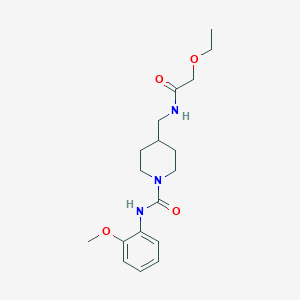
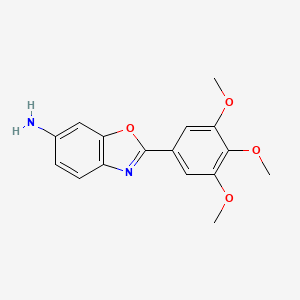
![2-Benzoyl-6-cyclopropyl-4-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2762963.png)